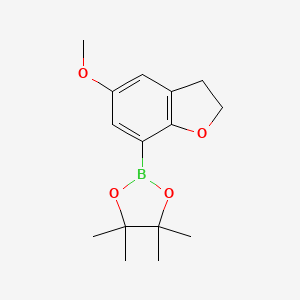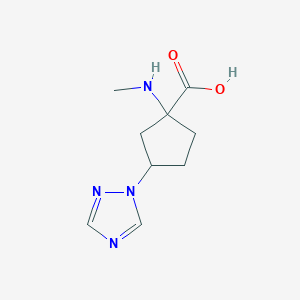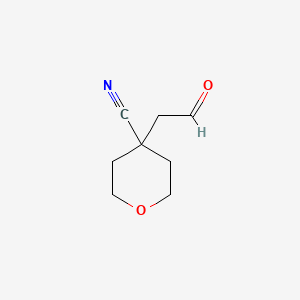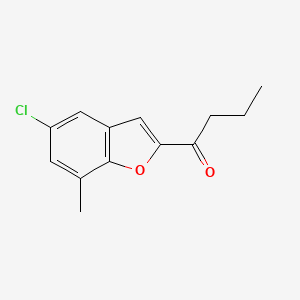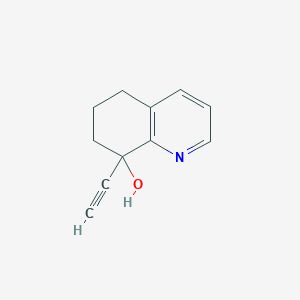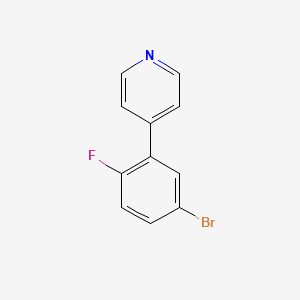
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound that features a cyclopropyl group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing recyclable catalysts and minimizing waste production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of methanamine.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to its specific combination of cyclopropyl and isopropyl groups attached to the triazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
cyclopropyl-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-6(2)9-12-10(14(3)13-9)8(11)7-4-5-7/h6-8H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
ALKQCZQUSRPGSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=N1)C(C2CC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


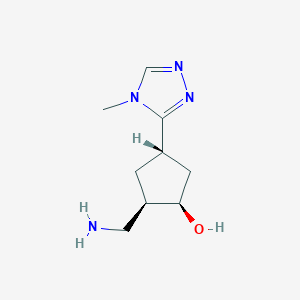
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
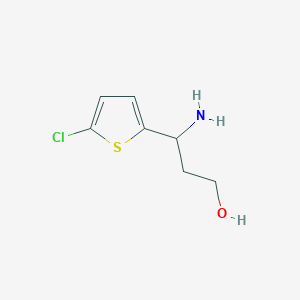
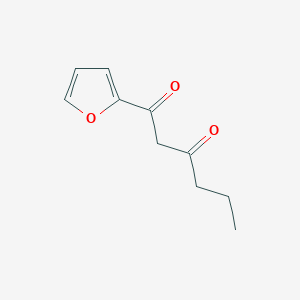

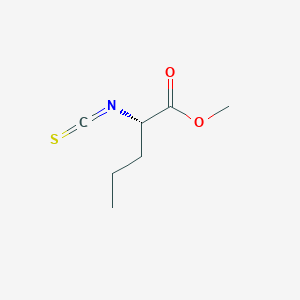
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
